methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride
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Overview
Description
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyclohexyl group and an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3R)-3-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
- Methyl (3R)-3-amino-3-phenylpropanoate hydrochloride
Uniqueness
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as those with phenyl or trifluoromethyl groups. The cyclohexyl group can influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-cyclohexylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKGGIKBSIYXFY-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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